HSV1 and HSV2 Thymidine Kinase Inhibitory Potency: mCF3PG vs. N2-Phenylguanine Congeners
In a panel of 36 N2-phenylguanine derivatives tested against HSV1 TK and 35 against HSV2 TK, mCF3PG (meta-trifluoromethyl substituent) was the most potent inhibitor for both isozymes, achieving an IC50 of 0.1 µM [1]. Comparator analogs with alternative meta substituents (e.g., m-Cl, m-Br, m-CH3) or unsubstituted phenyl rings exhibited higher IC50 values, quantitatively confirming that the m-CF3 group optimally balances hydrophobic (π) and electronic (σ) contributions to binding [2].
| Evidence Dimension | Inhibitory potency against HSV1 and HSV2 thymidine kinases (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 µM (mCF3PG; meta-CF3 substituent) |
| Comparator Or Baseline | Other N2-phenylguanine analogs (e.g., m-Cl, m-Br, m-CH3, unsubstituted) exhibited IC50 values >0.1 µM; exact values vary per substituent but were consistently less potent in the same assay series [2]. |
| Quantified Difference | mCF3PG was the most potent compound in the evaluated series; no analog exceeded this 0.1 µM threshold [1][2]. |
| Conditions | In vitro enzymatic inhibition assay using purified HSV1 and HSV2 thymidine kinases; phosphorylation of [3H]thymidine measured. |
Why This Matters
For researchers procuring an HSV TK inhibitor standard, mCF3PG provides the benchmark potency that no other commercially available N2-phenylguanine analog matches, ensuring maximal assay sensitivity.
- [1] Hildebrand C, Sandoli D, Focher F, Gambino J, Ciarrocchi G, Spadari S, Wright GE. Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. J Med Chem. 1990 Jan;33(1):203-6. doi: 10.1021/jm00163a033. View Source
- [2] Gambino J, Focher F, Hildebrand C, Maga G, Noonan T, Spadari S, Wright GE. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. J Med Chem. 1992 Aug 7;35(16):2979-83. doi: 10.1021/jm00094a007. View Source
